5-Chloro-4,6-dimethyl-1,3-benzoxazol-2-amine
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Overview
Description
“5-Chloro-4,6-dimethyl-1,3-benzoxazol-2-amine” is a chemical compound with the CAS Number: 1248171-77-8 . It has a molecular weight of 196.64 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H9ClN2O/c1-4-3-6-8(5(2)7(4)10)12-9(11)13-6/h3H,1-2H3,(H2,11,12) . This indicates that the molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups .
Scientific Research Applications
Novel Heterocyclic Systems and Antimicrobial Evaluation
The molecule has been utilized as an intermediate in constructing various heterocyclic systems, linking to a furo[3,2-g]chromene moiety. The resultant compounds were synthesized and evaluated for their antimicrobial and anticancer activities, demonstrating the potential of 5-Chloro-4,6-dimethyl-1,3-benzoxazol-2-amine in medicinal chemistry for developing new therapeutic agents (Ibrahim et al., 2022).
Synthesis of Aromatic Polyamides with Benzazole Groups
The molecule has been incorporated into the synthesis of novel aromatic polyamides. By introducing benzoxazole pendent groups and flexible ether linkages into the polymers, the research explored the thermal and structural properties of these materials. This demonstrates the molecule's role in advancing polymer chemistry and material sciences (Toiserkani, 2011).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Properties
IUPAC Name |
5-chloro-4,6-dimethyl-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-4-3-6-8(5(2)7(4)10)12-9(11)13-6/h3H,1-2H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEGPUJHPMJYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)N=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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